Caldaret is derived from modifications of natural hormones, specifically calcitonin. Its classification includes:
Caldaret can be synthesized through several chemical pathways. One prominent method involves the condensation reaction of 2-fluoro-5-methylbenzenesulfonic acid with appropriate amines or other nucleophiles to form the desired product. The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time.
The molecular structure of Caldaret can be described as follows:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm the spatial arrangement of atoms and functional groups.
Caldaret participates in various chemical reactions primarily involving:
Caldaret exerts its pharmacological effects primarily through the inhibition of the sodium/calcium exchanger. This mechanism involves:
Studies have demonstrated that Caldaret's IC50 value for inhibiting the sodium/calcium exchanger is in the low micromolar range, indicating potent activity against this target .
Caldaret exhibits several notable physical and chemical properties:
These properties make Caldaret suitable for intravenous administration in clinical settings.
Caldaret has significant applications in medical science, particularly in cardiology:
The quest to manage intracellular calcium ($Ca^{2+}$) dynamics in cardiac cells emerged from understanding its pivotal role in excitation-contraction coupling and cell death during ischemia-reperfusion injury (IRI). Early calcium modulators like benzothiazepines (e.g., diltiazem) and dihydropyridines (e.g., nifedipine) primarily targeted L-type voltage-gated calcium channels. While effective for angina and hypertension, these agents showed limited efficacy in preventing calcium overload during reperfusion due to their extracellular site of action and unintended effects on hemodynamics [1]. This gap spurred research into intracellular $Ca^{2+}$ handling mechanisms, particularly the sarcoplasmic reticulum (SR) Ca^{2+}-ATPase (SERCA) and the sodium-calcium exchanger (NCX). The reverse-mode NCX activity during reperfusion was identified as a key contributor to pathological $Ca^{2+}$ influx and cardiomyocyte death. Caldaret’s development was rooted in the hypothesis that simultaneously enhancing SR $Ca^{2+}$ reuptake and inhibiting reverse-mode NCX could offer superior cardioprotection—a paradigm shift from earlier channel blockers [1] [4].
Caldaret (IUPAC: 5-methyl-2-piperazin-1-ylbenzenesulfonic acid; CAS: 133804-44-1) was designed to optimize intracellular $Ca^{2+}$ modulation through dual mechanisms:
Table 1: Key Chemical Identifiers of Caldaret
Property | Value |
---|---|
CAS Number | 133804-44-1 |
IUPAC Name | 5-methyl-2-(piperazin-1-yl)benzenesulfonic acid |
Molecular Formula | C~11~H~16~N~2~O~3~S |
Molecular Weight | 256.32 g/mol |
Canonical SMILES | CC1=CC(=C(C=C1)N2CCNCC2)S(=O)(=O)O |
Solubility | Soluble in DMSO |
Synonyms | MCC-135, MCC 135 |
Table 2: Comparison of Caldaret with Classical Calcium Modulators
Compound | Primary Target | Chemical Class | Key Limitation |
---|---|---|---|
Caldaret | NCX reverse mode, SR | Benzenesulfonic acid-derivative | Limited clinical translation |
Benzothiazepines | L-type Ca²⁺ channels | Thiazepine | Systemic vasodilation |
Dihydropyridines | L-type Ca²⁺ channels | Pyridine | Reflex tachycardia |
Phenylalkylamines | L-type Ca²⁺ channels | Alkylamine | Negative inotropy |
Caldaret’s efficacy was evaluated in preclinical models mimicking ST-elevation myocardial infarction (STEMI), focusing on infarct size reduction and functional recovery:
Despite promising preclinical data, Caldaret faced challenges in large-scale clinical translation. The IMPACT criteria (proposed in 2021) highlight that earlier preclinical studies lacked:
Table 3: Industrial-Scale Synthesis Challenges for Caldaret
Challenge | Laboratory Scale | Industrial Scale | Engineering Solution |
---|---|---|---|
Reaction Conditions | Sealed tube, 160°C | High-pressure/temperature reactors | Jacketed reactors with heat transfer fluid |
Catalyst Recovery | Single-use copper powder | Costly catalyst loss | Filtration + regeneration systems |
By-Product Management | HF gas neutralization | Toxic waste generation | Scrubbers with Ca(OH)₂ absorption |
Hydrate Control | Manual crystallization | Batch inconsistency | Seeded cooling crystallization |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7